molecular formula C24H18Cl2N2O3 B4597441 N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide

Cat. No.: B4597441
M. Wt: 453.3 g/mol
InChI Key: CZXBKIRDADSQQB-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C24H18Cl2N2O3 and its molecular weight is 453.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.0694478 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoline and Derivatives in Scientific Research

  • Anticorrosive Materials : Quinoline derivatives are known for their effectiveness as anticorrosive agents. They form stable chelating complexes with metallic surfaces, providing protection against corrosion. This property is particularly valuable in maintaining the integrity of materials used in various industries, including construction and manufacturing (C. Verma, M. Quraishi, E. Ebenso, 2020).

  • Optoelectronic Materials : The structural modification of quinoline and pyrimidine has led to their application in creating novel optoelectronic materials. These derivatives have been used in organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices. The integration of these compounds into electronic devices showcases their potential in advancing technology and enhancing the efficiency of electronic components (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

  • Antimicrobial and Medical Applications : Quinoline derivatives have been extensively studied for their antimicrobial properties. These compounds have been shown to exhibit a broad spectrum of biological activities, making them valuable in the development of new antimicrobial agents. Their potential in treating infectious diseases highlights the importance of quinoline derivatives in medical research and pharmaceutical development (Xiao-fei Shang, S. Morris-Natschke, Ying-Qian Liu, et al., 2018).

  • Environmental Concerns and Degradation : Quinoline and its derivatives, due to their widespread use, pose environmental challenges, particularly in terms of degradation. Research into the environmental fate, toxicity, and methods for degrading quinoline compounds is critical for minimizing their ecological impact. Understanding the degradation pathways and environmental behavior of these compounds is essential for developing strategies to mitigate their adverse effects (Yan-hong Luo, Xiuping Yue, Peng Wei, et al., 2020).

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O3/c1-30-22-13-21(23(31-2)12-18(22)26)28-24(29)16-11-20(15-8-3-5-9-17(15)25)27-19-10-6-4-7-14(16)19/h3-13H,1-2H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXBKIRDADSQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide
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N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide
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N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide
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N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide
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N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide
Reactant of Route 6
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.